N-(Phenoxycarbonylamino)pyrrolidine
Overview
Description
N-(Phenoxycarbonylamino)pyrrolidine is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a carbamate linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .
Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-(Phenoxycarbonylamino)pyrrolidine can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyrrolidine ring, making it less sterically hindered.
Pyrrolidin-1-ylcarbamate: Lacks the phenyl group, affecting its hydrophobic interactions.
Phenyl pyrrolidin-2-ylcarbamate: Has a different substitution pattern on the pyrrolidine ring, leading to different biological activities.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
phenyl N-pyrrolidin-1-ylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |
InChI Key |
OISXOQUITQTINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.